molecular formula C14H14N2O4S B11066272 N-(furan-2-ylmethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

N-(furan-2-ylmethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B11066272
M. Wt: 306.34 g/mol
InChI Key: YSKBQQYIBSZBHN-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, an indoline moiety, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the indoline core, followed by the introduction of the furan ring and the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The indoline moiety can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the indoline moiety may produce 1-methyl-2-oxoindoline.

Scientific Research Applications

N-(2-FURYLMETHYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes, while the indoline moiety may interact with DNA or proteins. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-FURYLMETHYL)-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE is unique due to its combination of a furan ring, an indoline moiety, and a sulfonamide group

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-2-oxo-3H-indole-5-sulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-16-13-5-4-12(7-10(13)8-14(16)17)21(18,19)15-9-11-3-2-6-20-11/h2-7,15H,8-9H2,1H3

InChI Key

YSKBQQYIBSZBHN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CO3

Origin of Product

United States

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